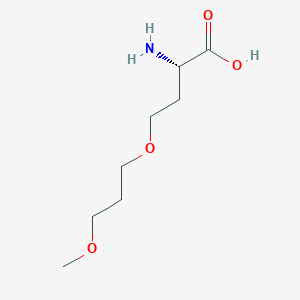
O-(3-Methoxypropyl)-L-homoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3-Methoxypropyl)-L-homoserine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxypropyl group attached to the homoserine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Methoxypropyl)-L-homoserine typically involves the reaction of L-homoserine with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include protecting groups to prevent unwanted side reactions and catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: O-(3-Methoxypropyl)-L-homoserine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenating agents (e.g., PCl5) or thiolating agents (e.g., thiourea) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
O-(3-Methoxypropyl)-L-homoserine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of O-(3-Methoxypropyl)-L-homoserine involves its interaction with specific molecular targets. The methoxypropyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparación Con Compuestos Similares
L-Homoserine: L-Homoserine lacks the methoxypropyl group and has different chemical properties and reactivity.
3-Methoxypropylamine: This compound contains the methoxypropyl group but lacks the amino acid backbone.
Uniqueness: O-(3-Methoxypropyl)-L-homoserine is unique due to the presence of both the methoxypropyl group and the homoserine backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C8H17NO4 |
|---|---|
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(3-methoxypropoxy)butanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
QSXNRXNDYXALGH-ZETCQYMHSA-N |
SMILES isomérico |
COCCCOCC[C@@H](C(=O)O)N |
SMILES canónico |
COCCCOCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


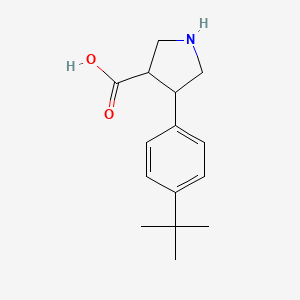
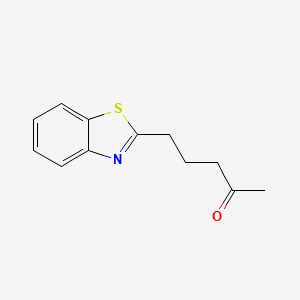
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)
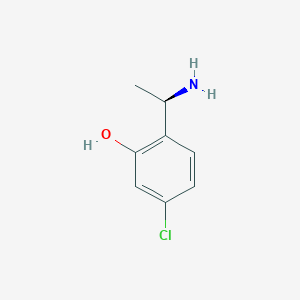
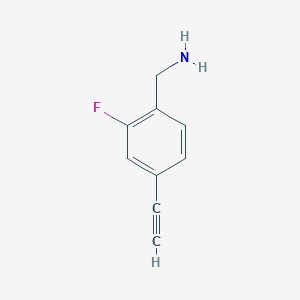
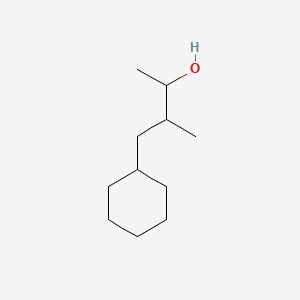
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
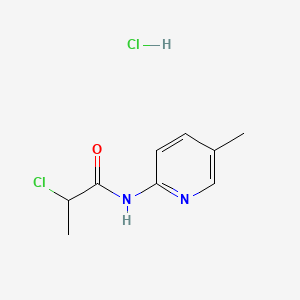

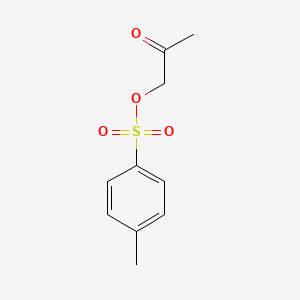
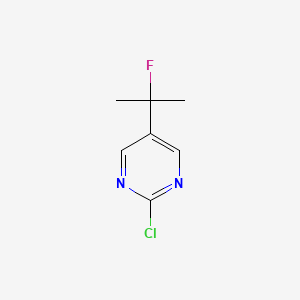
![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
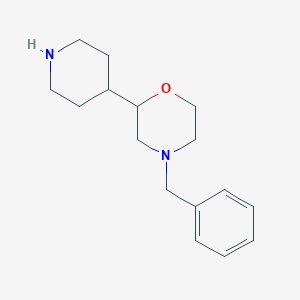
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
